3-Methylthiophene-2,5-dicarboxylic acid

Catalog No.
S3117181
CAS No.
89677-40-7
M.F
C7H6O4S
M. Wt
186.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylthiophene-2,5-dicarboxylic acid

CAS Number

89677-40-7

Product Name

3-Methylthiophene-2,5-dicarboxylic acid

IUPAC Name

3-methylthiophene-2,5-dicarboxylic acid

Molecular Formula

C7H6O4S

Molecular Weight

186.18

InChI

InChI=1S/C7H6O4S/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2H,1H3,(H,8,9)(H,10,11)

InChI Key

LKJFFKJAHDRBEP-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1)C(=O)O)C(=O)O

Solubility

not available

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3-Methylthiophene-2,5-dicarboxylic acid is a heterocyclic organic compound characterized by a thiophene ring substituted with two carboxylic acid groups and a methyl group. Its molecular formula is C7H6O4SC_7H_6O_4S, and it has a molecular weight of approximately 186.19 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science.

There is no known specific mechanism of action for 3-Methylthiophene-2-carboxylic acid. As mentioned earlier, its significance in biological systems is not documented.

According to PubChem, 3-Methylthiophene-2-carboxylic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation []. Specific data on its toxicity, flammability, or reactivity is not available.

Typical for carboxylic acids and thiophenes:

  • Decarboxylation: Under certain conditions, the carboxyl groups can be removed, leading to the formation of derivatives with fewer carboxyl functionalities.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various applications, including as solvents and plasticizers.
  • Electrophilic Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Several synthetic routes have been developed for producing 3-Methylthiophene-2,5-dicarboxylic acid:

  • Via Thiophene Derivatives: Starting from simpler thiophene compounds, various functionalization methods can introduce the methyl and carboxylic acid groups.
  • Cyclization Reactions: Utilizing precursors such as diketones or dicarboxylic acids under acidic or basic conditions can lead to cyclization forming thiophene rings.
  • Patented Methods: Various patents describe methods involving specific reagents like sulfur oxychloride and pyridine to synthesize related compounds efficiently .

3-Methylthiophene-2,5-dicarboxylic acid has potential applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Materials Science: Its derivatives may be used in developing polymers or other materials due to their unique electronic properties.
  • Pharmaceuticals: Given its structural characteristics, it may be explored for developing new drugs or therapeutic agents.

Interaction studies involving 3-Methylthiophene-2,5-dicarboxylic acid focus on its behavior in biological systems and potential interactions with proteins or enzymes. Research into similar compounds suggests that thiophene derivatives can interact with various biological targets due to their planar structure and ability to form hydrogen bonds through carboxylic acid moieties.

Several compounds share structural similarities with 3-Methylthiophene-2,5-dicarboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
3-Methylthiophene-2-carboxylic acid23806-24-8Contains one carboxylic acid group; simpler structure
Thiophene-2,5-dicarboxylic acid1918-79-2Lacks methyl substitution; two carboxyl groups
5-Methylthiophene-2-carboxylic acid1918-79-2Similar methyl substitution at a different position
5-(Methoxycarbonyl)thiophene-2-carboxylic acid50340-79-9Contains a methoxy group; different functionalization
5-Formylthiophene-2-carboxylic acid4565-31-5Contains an aldehyde group; alters reactivity

3-Methylthiophene-2,5-dicarboxylic acid stands out due to its combination of both methyl and dicarboxyl functionalities on the thiophene ring, which may impart unique chemical reactivity and biological properties compared to its analogs.

XLogP3

1.7

Dates

Last modified: 04-14-2024

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